HOOCCH2O-PEG6-CH2COOtBu
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Overview
Description
The compound HOOCCH2O-PEG6-CH2COOtBu, also known as 3,6,9,12,15,18,21-Heptaoxatricosanedioic acid, 1-(1,1-dimethylethyl) ester, is a polyethylene glycol (PEG) derivative. This compound features a carboxylic acid functional group on one end and a tert-butyl ester group on the other end. The PEG chain in the middle consists of six ethylene glycol units, providing flexibility and solubility in various solvents .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of HOOCCH2O-PEG6-CH2COOtBu typically involves the following steps:
Activation of PEG Chain: The PEG chain is activated using a suitable reagent, such as carbodiimide, to introduce reactive groups at the ends.
Introduction of Carboxylic Acid Group: One end of the PEG chain is modified to introduce a carboxylic acid group.
Introduction of tert-Butyl Ester Group: The other end of the PEG chain is modified to introduce a tert-butyl ester group.
The reaction conditions often involve mild temperatures and the use of solvents like dichloromethane or tetrahydrofuran to ensure the solubility of the reactants .
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves:
Bulk Activation: Large quantities of PEG are activated using industrial-grade reagents.
Continuous Flow Reactors: The reactions are carried out in continuous flow reactors to ensure consistent product quality and yield.
Purification: The final product is purified using techniques like column chromatography or recrystallization to remove impurities.
Chemical Reactions Analysis
Types of Reactions
HOOCCH2O-PEG6-CH2COOtBu undergoes various chemical reactions, including:
Hydrolysis: The tert-butyl ester group can be hydrolyzed to form the corresponding carboxylic acid.
Esterification: The carboxylic acid group can react with alcohols to form esters.
Amidation: The carboxylic acid group can react with amines to form amides.
Common Reagents and Conditions
Hydrolysis: Acidic or basic conditions, such as hydrochloric acid or sodium hydroxide, are used to hydrolyze the tert-butyl ester group.
Esterification: Catalysts like sulfuric acid or dicyclohexylcarbodiimide (DCC) are used to facilitate ester formation.
Major Products Formed
Hydrolysis: 3,6,9,12,15,18,21-Heptaoxatricosanedioic acid.
Esterification: Various esters depending on the alcohol used.
Amidation: Various amides depending on the amine used.
Scientific Research Applications
HOOCCH2O-PEG6-CH2COOtBu has numerous applications in scientific research, including:
Chemistry: Used as a linker or spacer in the synthesis of complex molecules and polymers.
Biology: Employed in the modification of biomolecules, such as proteins and peptides, to enhance their solubility and stability.
Medicine: Utilized in drug delivery systems to improve the pharmacokinetics and bioavailability of therapeutic agents.
Industry: Applied in the production of specialty chemicals and materials with specific properties
Mechanism of Action
The mechanism of action of HOOCCH2O-PEG6-CH2COOtBu involves its ability to modify other molecules through its reactive carboxylic acid and tert-butyl ester groups. The PEG chain provides flexibility and solubility, allowing the compound to interact with various molecular targets. The carboxylic acid group can form covalent bonds with amines, while the tert-butyl ester group can be hydrolyzed to release the carboxylic acid.
Comparison with Similar Compounds
Similar Compounds
HOOCCH2O-PEG5-CH2COOtBu: Similar structure with five ethylene glycol units instead of six.
HOOCCH2O-PEG4-CH2COOtBu: Similar structure with four ethylene glycol units instead of six.
Uniqueness
HOOCCH2O-PEG6-CH2COOtBu is unique due to its specific PEG chain length, which provides an optimal balance between flexibility and solubility. This makes it particularly useful in applications where precise control over molecular interactions is required .
Properties
Molecular Formula |
C20H38O11 |
---|---|
Molecular Weight |
454.5 g/mol |
IUPAC Name |
2-[2-[2-[2-[2-[2-[2-[2-[(2-methylpropan-2-yl)oxy]-2-oxoethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]acetic acid |
InChI |
InChI=1S/C20H38O11/c1-20(2,3)31-19(23)17-30-15-13-28-11-9-26-7-5-24-4-6-25-8-10-27-12-14-29-16-18(21)22/h4-17H2,1-3H3,(H,21,22) |
InChI Key |
VOTWTLYMHKMFDF-UHFFFAOYSA-N |
Canonical SMILES |
CC(C)(C)OC(=O)COCCOCCOCCOCCOCCOCCOCC(=O)O |
Origin of Product |
United States |
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